(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound characterized by its unique structure and properties. It consists of a triphenylphosphonium cation bonded to a 3-chlorothiophen-2-ylmethyl group, making it a significant compound in organic synthesis and medicinal chemistry. This compound is soluble in polar organic solvents and exhibits interesting reactivity due to the presence of both the phosphonium cation and the thiophene moiety.
The synthesis of (3-Chlorothiophen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 3-chlorothiophen-2-ylmethyl bromide or a similar alkyl halide. The general reaction can be represented as follows:
where R is the 3-chlorothiophen-2-ylmethyl group. This reaction results in the formation of the phosphonium salt through a nucleophilic substitution mechanism, where the phosphorus atom acts as a nucleophile .
The synthesis may require specific conditions such as an inert atmosphere to prevent moisture interference and may involve purification steps like recrystallization to obtain a high-purity product. The characterization of the synthesized compound can be performed using techniques such as NMR spectroscopy and mass spectrometry.
The molecular structure of (3-Chlorothiophen-2-yl)methylphosphanium bromide features a central phosphorus atom bonded to three phenyl groups and one 3-chlorothiophen-2-ylmethyl group. The presence of the sulfur atom in the thiophene ring contributes to the unique electronic properties of this compound.
The molecular formula is C_{23}H_{20}BrClPS, with a molecular weight of approximately 455.84 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallographic data if available.
(3-Chlorothiophen-2-yl)methylphosphanium bromide can participate in various chemical reactions due to its electrophilic nature. One notable reaction is its use in Wittig olefination reactions, where it serves as a precursor to generate alkenes from carbonyl compounds:
This reaction highlights its utility in organic synthesis for forming carbon-carbon double bonds.
In these reactions, strong bases such as sodium hydride or lithium diisopropylamide are often employed to facilitate the deprotonation steps necessary for generating reactive intermediates.
The mechanism of action for (3-Chlorothiophen-2-yl)methylphosphanium bromide primarily involves its role as an electrophile in nucleophilic addition reactions. The positively charged phosphorus center attracts nucleophiles, leading to various substitution reactions.
The reactivity can be influenced by substituents on the thiophene ring, which can modulate electron density and steric hindrance, thereby affecting reaction rates and pathways.
(3-Chlorothiophen-2-yl)methylphosphanium bromide typically appears as a white crystalline solid. It is soluble in polar organic solvents such as acetone and methanol but insoluble in non-polar solvents like hexane.
The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications, particularly in organic chemistry .
(3-Chlorothiophen-2-yl)methylphosphanium bromide finds applications in:
This compound exemplifies the versatility of organophosphorus chemistry in both academic research and practical applications within various scientific fields .
(3-Chlorothiophen-2-yl)methylphosphanium bromide (CAS: 827344-57-0) is synthesized through a nucleophilic substitution reaction between triphenylphosphine and 3-chlorothiophen-2-ylmethyl bromide. This reaction proceeds via an SN₂ mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide. The synthesis requires strict anhydrous conditions under an inert atmosphere (nitrogen or argon) to prevent hydrolysis or oxidation of the reactants [1].
Key synthetic parameters:
Table 1: Solvent Effects on Synthesis Yield
| Solvent | Reaction Rate | Yield (%) | Product Purity |
|---|---|---|---|
| Acetonitrile | High | 85–95 | High |
| Toluene | Medium | 75–85 | Moderate |
| Tetrahydrofuran | Medium | 70–80 | Moderate |
| Dichloromethane | Low–Medium | 65–75 | Low |
Purification: Crude product is purified via recrystallization or column chromatography to remove unreacted triphenylphosphine or halide precursors. Recrystallization from acetonitrile/ethyl acetate mixtures yields high-purity crystals [1].
The compound’s molecular formula is C₂₃H₁₉BrClPS (MW: 473.8 g/mol). Key structural features include:
Table 2: Key Spectroscopic and Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| InChIKey | YOCZNYCYRKTEIC-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
| Electronic effects | Chlorothiophene enhances electrophilicity of phosphonium center |
The compound serves as a precursor to stabilized ylides for Wittig olefination. Deprotonation with strong bases (e.g., n-BuLi, KOtBu) generates the reactive ylide, which condenses with aldehydes to form alkenes conjugated to the thiophene system. Stereoselectivity (E/Z ratio) depends on base strength and solvent polarity [1] .
Reaction example:$$ \ce{Ph3P+ - CH2 - \underset{\text{3-Cl-thiophene}}{}Br- + \underset{\text{Base}}{KOtBu} -> Ph3P=CH - \underset{\text{3-Cl-thiophene}}{} + \underset{\text{Aldehyde}}{RCHO} -> RCH=CH - \underset{\text{3-Cl-thiophene}}{}} $$
The chlorine atom on the thiophene ring undergoes palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) to introduce aryl, vinyl, or alkyl groups. This modifies electronic properties while retaining the phosphonium moiety [1].
Decomposition occurs above 240°C, but prolonged heating >80°C risks P-C bond cleavage. The thiophene ring is susceptible to electrophilic substitution under acidic conditions, limiting its use in strong acids [1].
Table 3: Structural and Functional Comparisons with Related Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | Lacks heterocyclic moiety; simpler ylide generation [10] |
| (4-Nitrobenzyl)(triphenyl)phosphonium bromide | C₂₅H₂₁BrNO₂P | Nitro group enhances electrophilicity; m.p. 275°C [8] |
| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | C₂₂H₂₂BrO₂P | Acetal group enables carbonyl protection chemistry [6] [7] |
| (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium | C₂₇H₂₁BrNO₂P | Phthalimide group facilitates amine protection [4] |
Table 4: Industrial Production Methods
| Scale | Reactor Type | Key Challenges | Yield Optimization Strategies |
|---|---|---|---|
| Laboratory | Flask (0.1–1 mol) | Moisture sensitivity | Inert atmosphere, molecular sieves |
| Pilot | Jacketed reactor (10–100 mol) | Heat transfer during exothermic step | Slow alkyl halide addition, cooling |
| Industrial | Continuous-flow system (>100 mol) | Purification efficiency | Automated crystallization, filtration |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6